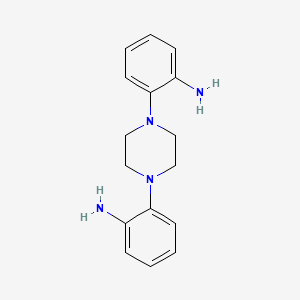

1,4-Bis(2-aminophenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Bis(2-aminophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two aminophenyl groups attached to a piperazine ring, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Bis(2-aminophenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and solid-phase synthesis techniques are common in industrial settings to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(2-aminophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted piperazine compounds .

Wissenschaftliche Forschungsanwendungen

1,4-Bis(2-aminophenyl)piperazine has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the development of new materials and polymers.

Wirkmechanismus

The mechanism of action of 1,4-Bis(2-aminophenyl)piperazine involves its interaction with specific molecular targets. For instance, it can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis(phthalimido)piperazine

- Bis(3-aminopropyl)piperazine

- 2,3-Dihydro-phthalazine-1,4-dione

- Bis(3,4-aminophenol)piperazine

Uniqueness

1,4-Bis(2-aminophenyl)piperazine is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Biologische Aktivität

1,4-Bis(2-aminophenyl)piperazine (BAPP) is a piperazine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of BAPP, including its mechanisms of action, structure-activity relationships (SAR), and various research findings.

Chemical Structure and Properties

This compound is characterized by a central piperazine ring with two 2-aminophenyl substituents at the 1 and 4 positions. This symmetrical structure contributes to its unique properties and interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C14H18N4 |

| CAS Number | 29549-88-0 |

| Molecular Weight | 246.32 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of BAPP is primarily attributed to its ability to interact with various biological receptors and influence signaling pathways. Although the exact mechanisms are not fully elucidated, several studies have indicated potential interactions with neurotransmitter systems, particularly serotonin and noradrenaline pathways, which are crucial in mood regulation and anxiety disorders .

Antimicrobial Activity

BAPP has been investigated for its antimicrobial properties. Research indicates that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, complexes formed by BAPP with metal ions demonstrated enhanced antibacterial effects compared to BAPP alone .

Table: Antibacterial Activity of BAPP Complexes

| Complex Type | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cu(II) Complex | E. coli | 32 µg/mL |

| Ni(II) Complex | S. aureus | 16 µg/mL |

| Ag(I) Complex | P. aeruginosa | 8 µg/mL |

Anticancer Activity

BAPP and its derivatives have shown promising anticancer properties. Studies have reported that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer). The IC50 values for these compounds often surpass those of standard chemotherapeutics like cisplatin .

Table: Cytotoxic Activity of BAPP Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BAPP Derivative A | A549 | 0.19 |

| BAPP Derivative B | HeLa | 0.41 |

| BAPP Derivative C | SGC7901 | 1.35 |

Structure-Activity Relationships (SAR)

The SAR studies on BAPP indicate that modifications to the piperazine ring or the phenyl substituents significantly influence its biological activity. For example, increasing the number of substituents on the phenyl rings tends to enhance anticancer potency, while specific electronic properties of substituents can affect receptor binding affinities .

Case Studies

- Antitumor Activity in A549 Cells : A study demonstrated that a novel derivative of BAPP exhibited an IC50 value of 0.19 µM against A549 cells, outperforming cisplatin (IC50=11.54 µM). The mechanism was linked to apoptosis induction via caspase activation .

- Metal Complexes for Enhanced Efficacy : Research on metal complexes derived from BAPP has shown improved antimicrobial efficacy compared to the free ligand. These complexes were noted for their ability to disrupt bacterial cell membranes effectively .

Eigenschaften

IUPAC Name |

2-[4-(2-aminophenyl)piperazin-1-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-13-5-1-3-7-15(13)19-9-11-20(12-10-19)16-8-4-2-6-14(16)18/h1-8H,9-12,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMZVBUJBMLUOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2N)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 1,4-Bis(2-aminophenyl)piperazine contribute to the biological activity of the synthesized metal complexes?

A1: this compound acts as a building block for the macroacyclic ligand (L) by reacting with salicylaldehyde. [] This ligand, with its hexadentate structure, forms complexes with Cu(II), Ni(II), and Co(II) ions. [] The resulting spatial arrangement and properties of the complex, influenced by the metal ion and ligand structure, contribute to the observed biological activities. For instance, the study by demonstrated that these complexes exhibit antioxidant activity against DPPH free radicals and possess moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. [] While the exact mechanism of action is not fully elucidated in the provided research, it is suggested that the metal center and the ligand structure play a crucial role in interacting with biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.